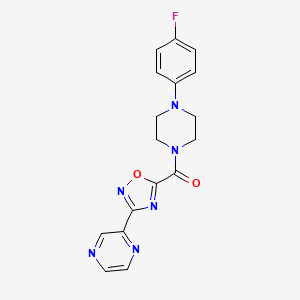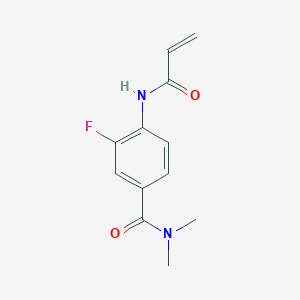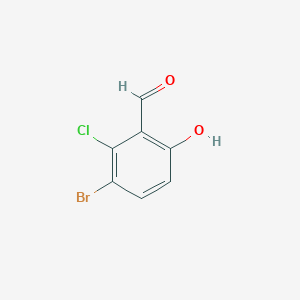
2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a synthetic molecule with potential applications across various scientific disciplines. This compound is characterized by a complex structure that includes dihydroisoquinoline, thioether, and thiazole functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and for studying reaction mechanisms involving thioether and thiazole moieties.
Biology: Its structural elements suggest potential bioactivity, which might include enzyme inhibition or receptor binding. Studies could explore its interactions with biological macromolecules.
Medicine: There is potential for this compound to be investigated as a pharmaceutical lead compound, especially for targeting specific enzymes or receptors due to its diverse functional groups.
Industry: The compound could have applications in materials science, such as in the development of new polymers or as a precursor to specialized coatings or films.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide typically involves a multi-step process:
Formation of the Dihydroisoquinoline: The initial step involves synthesizing the 3,4-dihydroisoquinoline derivative through a Pictet-Spengler reaction between a phenylethylamine and an aldehyde.
Thioether Bond Formation: This intermediate is then reacted with a thioester or a related reagent to introduce the thioether linkage.
Acetamide Formation: Finally, the compound is subjected to an amide-forming reaction with a thiazole derivative under conditions that could include coupling agents like EDCI and catalysts like DMAP.
Industrial Production Methods: In an industrial context, scaling up the synthesis might involve optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure the efficiency and yield of each step.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
Oxidation: The thiophen and thiazole rings can undergo oxidation, potentially modifying the compound’s electronic properties.
Reduction: Reduction reactions might target the oxo group to yield secondary alcohol derivatives.
Substitution: Substitution reactions could occur on the aromatic rings or the thiazole ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, or mCPBA.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles or nucleophiles like halogens or amines under suitable conditions (e.g., catalytic or thermal) are applied.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of functional groups such as alkyl, aryl, or halogens.
Mecanismo De Acción
The exact mechanism of action for 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide would depend on its application. In a biological context, it might interact with proteins, altering their conformation or inhibiting their function. This interaction could involve hydrogen bonding, van der Waals forces, or covalent modification of the target molecule.
Comparación Con Compuestos Similares
Similar compounds include those with dihydroisoquinoline, thioether, and thiazole functionalities. Examples might be:
2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetamide: : Shares the dihydroisoquinoline and acetamide groups.
Thioether-linked thiazole derivatives: : These are structurally similar but might differ in the substituents on the thiazole ring or the linkage chain.
The uniqueness of 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide lies in its combined functionalities, offering versatile chemical reactivity and potential for diverse applications.
What interests you most about this compound?
Propiedades
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S3/c24-18(22-20-21-16(11-28-20)17-6-3-9-27-17)12-26-13-19(25)23-8-7-14-4-1-2-5-15(14)10-23/h1-6,9,11H,7-8,10,12-13H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVCYOQFIQRLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine](/img/structure/B2675300.png)

![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2675303.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopentanecarboxamide](/img/structure/B2675304.png)
![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide dihydrochloride](/img/structure/B2675305.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2675306.png)

![N-[(3-CHLOROPHENYL)METHYL]-3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2675312.png)
![3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride](/img/structure/B2675313.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(1H-indol-3-yl)acetamide](/img/structure/B2675314.png)
![1-Benzyl-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea](/img/structure/B2675317.png)


